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Abstract

BMS-986163 is a water-soluble phosphate prodrug developed to overcome the poor aqueous
solubility of its active parent molecule, BMS-986169.[1][2] BMS-986169 is a potent and
selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor
subtype GIuN2B, with potential therapeutic application in major depressive disorder.[1][3] This
technical guide provides an in-depth overview of the in vivo conversion of BMS-986163 to
BMS-986169, summarizing key quantitative data, detailing experimental protocols, and
visualizing the relevant biological and experimental pathways. The conversion from the prodrug
to the active parent is rapid across preclinical species both in vitro and in vivo.[1][2]

Introduction

The development of subtype-selective modulators of NMDA receptors represents a promising
therapeutic strategy for neuropsychiatric disorders. BMS-986169 has been identified as a
potent and selective GIuUN2B NAM, demonstrating high binding affinity and functional inhibition
of the GIuN2B receptor.[4][5] However, its poor aqueous solubility presents a significant
challenge for intravenous formulation. To address this, the water-soluble phosphate prodrug
BMS-986163 was synthesized.[1] This prodrug is designed for intravenous administration and
undergoes rapid enzymatic conversion to the active BMS-986169 in vivo.[1][4]
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Mechanism of Action and Signaling Pathway

BMS-986169 acts as a negative allosteric modulator of the GIUN2B subunit of the NMDA
receptor.[6] This means it binds to a site on the receptor that is distinct from the glutamate or
glycine binding sites, and its binding reduces the probability of the ion channel opening in
response to agonist binding. The therapeutic rationale for GIuN2B antagonism in depression is
linked to the "glutamate surge" hypothesis, which suggests that initial NMDA receptor blockade
leads to a cascade of events including activation of AMPA receptors and enhanced

synaptogenesis.[1]
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Caption: Signaling pathway of BMS-986169 as a GIuN2B NAM.

In Vivo Conversion of BMS-986163 to BMS-986169

BMS-986163 is a phosphate ester prodrug. In vivo, it is rapidly cleaved by endogenous
phosphatases to yield the active parent molecule, BMS-986169, and inorganic phosphate. This
conversion is efficient and occurs readily in blood and tissues.[1]
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Caption: In vivo conversion of BMS-986163 to BMS-9861609.

Quantitative Data

The following tables summarize the key quantitative data for BMS-986169.

Table 1: In Vitro Pharmacology of BMS-986169

Parameter Value Species/System Reference
Binding Affinity (Ki) 4.03-6.3 nM Human GluN2B [41[6]
4.0 nM Rat GIuN2B [1]12]
Functional Inhibition Human GIuN2B in
24.1 nM [4][6]
(IC50) Xenopus oocytes
24 nM GIuN2B in cells [2][3]
hERG Channel
o 28.4 uM Human [41[6]
Inhibition (1IC50)
Table 2: In Vitro Metabolic Stability of BMS-986169
. Liver Microsomes Half-Life
Species Reference
(T1/2)
Rodent 2.7-3.5 min [1]
Higher Species (Monkey, Dog)  6.0—-25 min [1]

Table 3: In Vivo Pharmacokinetics of BMS-986169
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Species Route Dose Key Findings Reference
Poor oral
Rat p.o. 5 mg/kg bioavailability (F [1]
= 2.5%)
MED for
antidepressant-
like activity; 73%
) ex vivo GIuN2B
Mouse [AYA 1.0 mg/kg [1]
receptor
occupancy;
Brain-to-plasma
ratio of 2.8
Well-tolerated
10, 30, 100 _
] with no
Rat [AYA mg/kg/day (as o [1]
significant
BMS-986163)
adverse effects
Well-tolerated
3.6, 12, 36 mg/kg )
] with no
Monkey [AYA (as BMS- o [1]
significant drug-
986163)

related effects

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical
characterization of BMS-986163 and BMS-9861609.

In Vitro Prodrug to Parent Conversion

e Objective: To determine the rate of conversion of BMS-986163 to BMS-986169 in biological

matrices.

e Methodology:

o Matrix Preparation: Freshly collected blood from various species (rat, monkey, dog,

human) is used.
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o Incubation: BMS-986163 is incubated in the blood samples at 37°C.
o Time Points: Aliquots are taken at various time points.
o Sample Processing: The reaction is quenched, and proteins are precipitated.

o Analysis: The concentrations of both BMS-986163 and BMS-986169 are quantified using
a validated LC-MS/MS method.

o Data Analysis: The rate of conversion and the half-life of the prodrug are calculated.

GIluN2B Receptor Binding Assay

» Objective: To determine the binding affinity (Ki) of BMS-986169 for the GIuN2B receptor.
o Methodology:

o Membrane Preparation: Cell membranes expressing the human GIuN2B receptor subunit
are prepared.

o Radioligand: A specific radioligand for the allosteric site of GIUN2B is used.

o Competition Binding: The membranes are incubated with the radioligand in the presence
of increasing concentrations of BMS-986169.

o Separation: Bound and free radioligand are separated by filtration.
o Quantification: The amount of bound radioactivity is measured using a scintillation counter.

o Data Analysis: The Ki value is calculated using the Cheng-Prusoff equation from the 1C50
value obtained from the competition curve.

In Vivo Receptor Occupancy

» Objective: To confirm target engagement in the brain after administration of BMS-986163 or
BMS-986169.

» Methodology:
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o Animal Dosing: Animals (e.g., mice) are administered BMS-986163 or BMS-986169
intravenously.

o Tracer Administration: At a specified time post-dose, a radiolabeled tracer that binds to the
GIuN2B receptor (e.g., [3H]MK-801) is administered.

o Brain Harvesting: At a subsequent time point, animals are euthanized, and their brains are
rapidly removed.

o Radioactivity Measurement: The amount of radioactivity in specific brain regions is
measured.

o Data Analysis: Receptor occupancy is calculated by comparing the tracer binding in drug-
treated animals to that in vehicle-treated controls.
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Caption: Preclinical experimental workflow for BMS-986163/BMS-986169.
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Metabolism of BMS-986169

Biotransformation studies have shown that BMS-986169 is rapidly metabolized to over 15
unique metabolites.[1] The two most prominent metabolites across species are:

e met-1: A carboxylic acid formed by the oxidation of the p-tolyl methyl group.
e met-2: An N-H lactam resulting from N-dealkylation of the lactam.[1]

Importantly, no significant off-target activity was observed for BMS-986169, its prodrug BMS-
986163, or the major metabolites, met-1 and met-2.[1][3]

Conclusion

BMS-986163 successfully addresses the formulation challenges of its active parent, BMS-
986169, by providing a water-soluble intravenous prodrug. The in vivo conversion is rapid and
efficient, leading to robust target engagement of the GIuUN2B receptor. Preclinical data
demonstrate a promising efficacy and safety profile, supporting the further clinical development
of BMS-986163 for the treatment of major depressive disorder.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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